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Monomethyl phthalate-d4

Cat. No.: B586070
CAS No.: 1276197-40-0
M. Wt: 184.18 g/mol
InChI Key: FNJSWIPFHMKRAT-QFFDRWTDSA-N
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Description

Contextualizing Phthalate (B1215562) Esters and Their Environmental Ubiquity

Phthalate esters, or phthalates, are a class of synthetic organic compounds produced by reacting phthalic anhydride (B1165640) with an alcohol. frontiersin.org They are primarily used as plasticizers to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). nih.govsapub.org Their application is extensive, ranging from food packaging, vinyl upholstery, and adhesives to personal care products like perfumes and lotions, where they act as solvents and fixatives. frontiersin.orgnih.gov

Due to their widespread use and the fact that they are not chemically bound to the plastic matrix, phthalates can easily leach, volatilize, and diffuse into the environment. nih.govsapub.org This has led to their status as ubiquitous environmental contaminants, found in various environmental compartments such as air, water, soil, and sediment. frontiersin.orgsapub.orgpanda.org Consequently, human exposure is widespread, occurring through ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal absorption from personal care products. sapub.orgpanda.orgacs.org

Formation and Significance of Monomethyl Phthalate as a Primary Metabolite

When Dimethyl Phthalate (DMP), a short-chain phthalate used in products like insect repellents, cosmetics, and as a plasticizer for cellulose (B213188) esters, enters the human body, it undergoes metabolic transformation. wikipedia.orgumweltprobenbank.deewg.org The primary metabolic pathway is hydrolysis, where esterase enzymes in the intestinal mucosa and liver break down one of the ester bonds of DMP. wikipedia.orgnih.gov This process results in the formation of Monomethyl Phthalate (MMP) and methanol (B129727). wikipedia.orgindustrialchemicals.gov.aunih.gov

MMP is considered the primary metabolite of DMP. umweltprobenbank.denih.gov Its detection in biological samples, such as urine, is a reliable indicator and biomarker of exposure to the parent compound, DMP. umweltprobenbank.deewg.org Unlike its parent compound, MMP is more water-soluble, which facilitates its excretion from the body. Studying metabolites like MMP is crucial because they provide a more accurate picture of internal exposure levels than measuring the parent phthalates, which are often metabolized quickly.

Fundamental Principles of Isotope Dilution Mass Spectrometry in Chemical Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for determining the quantity of a chemical substance in a sample with high accuracy and precision. osti.govwikipedia.orgbenthamdirect.com The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte—the "spike" or internal standard—to the sample. osti.govwikipedia.org This standard is chemically identical to the analyte of interest but has a different mass due to the presence of stable isotopes (e.g., Deuterium (B1214612), Carbon-13). wikipedia.orgclearsynth.com

After adding the spike, it is thoroughly mixed with the sample, allowing it to equilibrate with the naturally occurring (unlabeled) analyte. osti.gov The sample then undergoes extraction and purification processes. The key advantage of IDMS is that any loss of the analyte during these steps will be accompanied by a proportional loss of the isotopically labeled standard. up.ac.zanih.gov Finally, a mass spectrometer is used to measure the ratio of the natural analyte to the isotopically labeled standard. osti.govup.ac.za By knowing the initial amount of the spike added and the measured isotope ratio, the original concentration of the analyte in the sample can be calculated with high accuracy. osti.gov

Rationale for Deuterated Internal Standards in Phthalate Research

The use of deuterated internal standards, such as Monomethyl Phthalate-d4, is a cornerstone of advanced analytical methods for phthalate research. These standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. clearsynth.com This isotopic labeling makes them ideal internal standards for IDMS. epa.gov

Biological and environmental samples (e.g., urine, blood, soil, water) are complex mixtures containing numerous compounds besides the analyte of interest. nih.govnumberanalytics.com These other components, collectively known as the sample matrix, can interfere with the analysis, a phenomenon called the "matrix effect." nih.govnumberanalytics.comnumberanalytics.com The matrix can either suppress or enhance the signal of the analyte in the mass spectrometer, leading to inaccurate quantification. nih.govslideshare.net Because deuterated standards like this compound are chemically and physically almost identical to the analyte (Monomethyl Phthalate), they experience the same matrix effects. clearsynth.coma-2-s.com By tracking the signal of the deuterated standard, analysts can effectively compensate for these interferences, ensuring the accuracy of the results. clearsynth.comnih.gov

Precision (the closeness of repeated measurements) and accuracy (the closeness of a measurement to the true value) are paramount in scientific research. clearsynth.com Deuterated internal standards significantly improve both. clearsynth.comtexilajournal.com They co-elute with the target analyte during chromatographic separation and behave identically during sample preparation and ionization in the mass spectrometer. texilajournal.com This allows them to correct for variations in sample volume, extraction efficiency, and instrument response. wisdomlib.orgresearchgate.net By normalizing the analyte's signal to the internal standard's signal, random and systematic errors are minimized, leading to highly precise and accurate quantification. a-2-s.comresearchgate.net

Phthalates are notoriously pervasive in laboratory environments, stemming from a multitude of sources such as plastic lab consumables (pipette tips, tubing), building materials (flooring), and even the air. europa.eubiotage.comnih.govtandfonline.com This background contamination can lead to falsely elevated measurements of phthalate levels in samples. europa.eu Deuterated internal standards like this compound are not naturally present in the environment or in these contaminating sources. Therefore, their use allows analysts to distinguish between the analyte that was originally in the sample and any contamination introduced during the analytical process. This is a critical factor for obtaining reliable data, especially when measuring low concentrations of phthalates. biotage.com

Data Tables

Table 1: Properties of Monomethyl Phthalate

PropertyValue
IUPAC Name 2-methoxycarbonylbenzoic acid. nih.gov
Molecular Formula C₉H₈O₄. nih.gov
Molar Mass 180.16 g/mol . nih.gov
CAS Number 4376-18-5. nih.gov
Physical Description Solid. nih.gov
Melting Point 82 - 84 °C. nih.gov

Table 2: Common Sources of Phthalate Esters in the Environment

Source CategorySpecific Examples
Consumer Products Toys, vinyl upholstery, food containers, packaging materials. frontiersin.org
Personal Care Products Perfumes, lotions, cosmetics. frontiersin.orgnih.gov
Industrial Materials Adhesives, printing inks, paints, lubricants. frontiersin.orgumweltprobenbank.de
Building Materials PVC flooring, cables. biotage.com
Environmental Reservoirs Indoor dust, wastewater effluent, landfill leachate. panda.orgacs.org

Enhancing Analytical Precision and Accuracy

Overview of this compound in Contemporary Analytical Chemistry

This compound (MMP-d4) is the deuterium-labeled form of monomethyl phthalate (MMP), a primary metabolite of dimethyl phthalate (DMP). medchemexpress.commedchemexpress.com Specifically, the hydrogen atoms at the 3, 4, 5, and 6 positions of the phenyl ring are replaced with deuterium. lgcstandards.com This isotopic substitution makes MMP-d4 an ideal internal standard for the quantitative analysis of MMP in various samples. medchemexpress.commedchemexpress.com

The primary application of MMP-d4 is in human biomonitoring studies to accurately measure exposure to DMP. medchemexpress.comcanada.ca It is frequently used in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of phthalate metabolites in human urine and serum. cdc.govoup.comnih.gov The use of MMP-d4 as an internal standard improves the precision and accuracy of these methods by compensating for matrix effects and any loss of analyte during sample processing. oup.com

In addition to human biomonitoring, MMP-d4 is also utilized in environmental analysis to study the fate and transport of phthalates in various environmental compartments. amerigoscientific.com For instance, it has been employed in the analysis of phthalate metabolites in wastewater to estimate population-wide exposure to parent phthalates. acs.org The stability and purity of MMP-d4 are critical for its function as a reliable internal standard in these demanding analytical applications. lgcstandards.commusechem.com

Physicochemical Properties of this compound

PropertyValue
Synonyms Phthalic Acid, Mono-methyl Ester D4 (Phenyl D4), Phthalic-3,4,5,6 D4 Acid Monomethyl Ester, 2-(Methoxycarbonyl)benzoic acid-d4
CAS Number 1276197-40-0
Molecular Formula C₉D₄H₄O₄
Molecular Weight 184.18 g/mol
Unlabeled CAS Number 4376-18-5
Isotopic Purity Typically >95%
Storage Temperature +4°C

Table compiled from sources. lgcstandards.comchiron.no

Instrumentation and Analytical Techniques

The quantification of MMP using MMP-d4 as an internal standard is predominantly carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govchromatographyonline.com This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of phthalate metabolites in complex matrices. chromatographyonline.com The chromatographic separation is typically achieved using reversed-phase HPLC columns. oup.com

In mass spectrometry, the analysis is often performed in the multiple reaction monitoring (MRM) mode, which enhances the specificity of detection. chromatographyonline.comoiv.int For MMP, the precursor ion and product ion transitions are carefully selected to ensure accurate identification and quantification. oup.com The use of an isotopically labeled internal standard like MMP-d4 is crucial for correcting analytical variability. oup.com While gas chromatography-mass spectrometry (GC-MS) can also be used for phthalate analysis, LC-MS/MS is often preferred for analyzing their metabolites as it typically requires simpler sample preparation without the need for derivatization. chromatographyonline.comeuropa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B586070 Monomethyl phthalate-d4 CAS No. 1276197-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSWIPFHMKRAT-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858103
Record name 2-(Methoxycarbonyl)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276197-40-0
Record name 2-(Methoxycarbonyl)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of Monomethyl Phthalate D4

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of Monomethyl Phthalate-d4 involves the specific replacement of four hydrogen atoms with deuterium atoms on the aromatic ring. lgcstandards.com This is typically achieved through electrophilic aromatic substitution reactions where a deuterium source is used to label the benzene (B151609) ring. youtube.com

Deuteration Strategies for Aromatic Ring Labeling

A common strategy for deuterating aromatic rings is through an acid-catalyzed hydrogen-deuterium exchange. youtube.com This can be accomplished by reacting the parent compound, Monomethyl Phthalate (B1215562), with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4), in the presence of heavy water (D2O). youtube.com The pi electrons of the benzene ring are attracted to the strong acid, facilitating the exchange of protons for deuterons. youtube.com To ensure a high level of deuteration, a large excess of the deuterated reagent is typically used. youtube.com

Alternative methods for aromatic deuteration include transition metal-catalyzed reactions. uni-rostock.deunam.mx Catalysts based on metals like palladium, ruthenium, and iridium can facilitate the exchange of hydrogen for deuterium on aromatic rings with high selectivity. unam.mx For instance, palladium complexes can be used for ortho-selective deuteration of arenes. unam.mx

Methodological Considerations for Isotopic Purity

Achieving high isotopic purity is a critical aspect of synthesizing deuterated compounds. nih.govresearchgate.net The goal is to maximize the percentage of molecules that have the desired number of deuterium atoms incorporated. Isotopic purity is often determined by comparing the abundance of the deuterated compound to its non-deuterated counterpart. nih.govresearchgate.net

Several factors can influence the final isotopic purity, including the choice of deuterating agent, reaction conditions (temperature, pressure, and reaction time), and the purification method. For instance, using heavy water as the deuterium source is often favored due to its low cost and abundance. uni-rostock.de Following the synthesis, purification techniques such as chromatography are employed to separate the desired deuterated compound from any remaining starting materials or byproducts, which helps to enhance the isotopic purity.

Spectroscopic and Chromatographic Confirmation of Isotopic Labeling

Following the synthesis, it is essential to confirm the successful incorporation of deuterium atoms at the desired positions and to determine the isotopic purity of the final product. This is accomplished using a combination of spectroscopic and chromatographic techniques. rsc.org

Mass Spectrometry for Deuterium Localization and Isotopic Purity Verification

Mass spectrometry (MS) is a primary tool for characterizing deuterated compounds. rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between the isotopologues (molecules that differ only in their isotopic composition) of the compound. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the ions, the number of deuterium atoms incorporated into each molecule can be determined.

The isotopic purity can be calculated from the relative abundance of the H/D isotopolog ions in the mass spectrum. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide further information on the location of the deuterium labels within the molecule. researchgate.net

Nuclear Magnetic Resonance Spectroscopy in Structural Elucidation

¹H NMR (proton NMR) spectra of a deuterated compound will show a decrease in the intensity of the signals corresponding to the protons that have been replaced by deuterium. nih.gov Conversely, ²H NMR (deuterium NMR) can be used to directly observe the deuterium signals, providing definitive evidence of their presence and chemical environment. nih.gov Quantitative NMR (qNMR) methods, often using an internal standard, can be employed to accurately determine the isotopic abundance. google.com The combination of ¹H and ²H NMR provides a robust method for confirming the structural integrity and isotopic purity of this compound. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₉D₄H₄O₄ lgcstandards.com
Molecular Weight 184.18 lgcstandards.com
CAS Number 1276197-40-0 lgcstandards.com
Appearance Colorless Liquid
Boiling Point 260-262 °C
Density 1.228 g/cm³
Solubility Soluble in alcohols and ethers, insoluble in water.

Advanced Analytical Methodologies Utilizing Monomethyl Phthalate D4

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical first step to isolate target analytes from complex sample matrices, thereby minimizing interference and improving analytical sensitivity. lcms.cz The choice of technique often depends on the nature of the sample and the target analytes. For phthalate (B1215562) metabolites, including Monomethyl Phthalate, techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed, with MMP-d4 used as an internal standard to ensure accuracy. okstate.eduresearchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from biological fluids like urine and blood. chrom-china.comnih.gov In the analysis of phthalate monoesters, SPE is often coupled with enzymatic hydrolysis to measure both free and conjugated metabolites. chrom-china.comchromatographyonline.com

A typical SPE protocol for the analysis of phthalate metabolites in human urine involves the following steps:

Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the conjugated phthalate metabolites. nih.govchromatographyonline.com

Internal Standard Spiking: A solution containing MMP-d4 and other deuterated internal standards is added to the samples. sci-hub.seacs.org

Extraction: The sample is then passed through an SPE cartridge, which retains the analytes of interest. chrom-china.comnih.gov

Washing: The cartridge is washed to remove interfering substances.

Elution: The retained phthalate monoesters, along with their deuterated internal standards, are eluted from the cartridge using an appropriate solvent. chrom-china.com

This method, often followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for sensitive and accurate quantification of phthalate metabolites. chromatographyonline.comnih.gov The use of MMP-d4 and other isotope-labeled internal standards is crucial for correcting any analyte loss during the extraction process and for matrix effects during the analysis. nih.gov

Table 1: Representative Solid-Phase Extraction (SPE) Protocol for Phthalate Monoesters in Human Urine

StepProcedurePurposeReference
1Enzymatic hydrolysis with β-glucuronidase.To measure total (free + conjugated) phthalate metabolite concentrations. chrom-china.comchromatographyonline.com
2Addition of internal standards (including Monomethyl Phthalate-d4).To correct for procedural losses and matrix effects. sci-hub.seacs.org
3Extraction using an Oasis MAX cartridge.To isolate and concentrate analytes from the urine matrix. nih.gov
4Elution with acetonitrile (B52724) and ethyl acetate (B1210297).To recover the analytes from the SPE cartridge. nih.gov
5Analysis by LC-MS/MS.To separate and quantify the individual phthalate monoesters. chromatographyonline.comnih.gov

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. americanlaboratory.com For environmental samples like water, LLE is employed to extract phthalates and their metabolites. americanlaboratory.comnih.gov The efficiency of LLE can be optimized by adjusting parameters such as solvent choice, pH, and the addition of salt. americanlaboratory.com

In the context of analyzing phthalates in water, MMP-d4 can be used as a surrogate or internal standard to monitor the extraction efficiency. acs.org The process generally involves:

Sample Acidification: Adjusting the pH of the water sample to enhance the extraction of acidic metabolites. americanlaboratory.com

Addition of Internal Standard: Spiking the sample with MMP-d4. acs.org

Extraction: Shaking the sample with a water-immiscible organic solvent (e.g., a mixture of methylene (B1212753) chloride and diethyl ether). americanlaboratory.com

Phase Separation: Allowing the two liquid phases to separate. americanlaboratory.com

Collection and Concentration: Collecting the organic phase containing the analytes and concentrating it before analysis.

The optimization of LLE is crucial for achieving high recovery rates for a broad range of phthalates. For example, the addition of sodium chloride can improve the recovery of more polar compounds. americanlaboratory.com

For gas chromatography (GC) analysis, which often requires analytes to be volatile and thermally stable, derivatization is a common step for polar compounds like phthalate monoesters. nih.govnih.gov Derivatization converts the polar functional groups into less polar, more volatile derivatives, improving their chromatographic behavior and detection sensitivity. nih.gov

A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid group of the monoester into a trimethylsilyl (B98337) (TMS) ester. chrom-china.commdpi.com The use of MMP-d4 as an internal standard is critical in these methods to account for variability in the derivatization reaction and subsequent analysis. uib.es

However, some modern GC-MS methods have been developed to analyze phthalate monoesters without the need for derivatization, simplifying the analytical procedure and reducing the use of potentially hazardous reagents. nih.govnih.gov These methods rely on careful optimization of the GC injection parameters to prevent the thermal degradation of the analytes. frontiersin.org

Liquid-Liquid Extraction (LLE) Optimization for Environmental Samples

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the individual phthalate metabolites before their detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common techniques used for this purpose, often coupled with mass spectrometry (MS) for highly sensitive and selective detection. chromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful tool for the analysis of phthalate metabolites. researchgate.netnih.gov It offers high sensitivity and selectivity and can often analyze the metabolites directly without derivatization. chromatographyonline.com

Method development in HPLC for phthalate monoesters typically involves optimizing:

Stationary Phase: Reversed-phase columns, such as C18, are commonly used. govst.edu

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed to achieve good separation of the various metabolites. researchgate.net

Mass Spectrometry Conditions: The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and specific precursor-to-product ion transitions are monitored for each analyte and its deuterated internal standard (Multiple Reaction Monitoring - MRM). researchgate.netnih.gov

The use of MMP-d4 as an internal standard in these methods allows for accurate quantification by correcting for matrix effects and variations in instrument response. sci-hub.senih.gov

Table 2: Typical HPLC-MS/MS Parameters for Phthalate Monoester Analysis

ParameterConditionReference
ColumnReversed-phase C18 govst.edu
Mobile PhaseGradient of ammonium acetate buffer and methanol/acetonitrile researchgate.net
Ionization ModeNegative Electrospray Ionization (ESI) researchgate.netnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) sci-hub.senih.gov

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another widely used technique for the analysis of phthalate metabolites. chrom-china.comnih.gov As mentioned previously, GC analysis of these polar compounds often requires a derivatization step to improve their volatility and thermal stability. chrom-china.commdpi.com

Recent advancements have led to the development of GC-MS methods that can analyze underivatized phthalate monoesters. nih.govnih.govfrontiersin.org These methods rely on optimizing the injection parameters, such as temperature and pressure, to minimize the thermal decomposition of the analytes in the GC injector. frontiersin.org The use of a retention gap between the injector and the analytical column can also help to improve peak shapes. nih.govfrontiersin.org

In both derivatized and non-derivatized GC-MS methods, MMP-d4 is an essential internal standard for ensuring the accuracy and precision of the quantitative results. uib.esoiv.int

Optimization of Column Chemistry and Elution Gradients

The chromatographic separation of Monomethyl Phthalate and its deuterated internal standard, MMP-d4, is a critical step for accurate quantification, minimizing interferences from other matrix components. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques employed. oup.comchromatographyonline.com

Typically, reversed-phase columns, such as C18 and phenyl-based chemistries, are favored for the analysis of phthalate monoesters. oup.comchromatographyonline.comnih.gov C18 columns, like the Kromasil 100-5C18 or Waters Xterra MS C18, provide excellent hydrophobic retention and separation of these moderately polar analytes. chromatographyonline.comnih.gov Phenyl columns, for instance a Betasil phenyl column, can offer alternative selectivity due to pi-pi interactions with the aromatic ring of the phthalate structure. nih.gov Column dimensions are often in the range of 100-150 mm in length and 2.1 mm in internal diameter, with particle sizes of 3 to 5 µm for HPLC or sub-2 µm for UHPLC, which allows for faster analysis times and improved resolution. oup.comnih.govacs.org

The mobile phase composition is optimized to achieve efficient separation and suitable retention times. A common approach involves a binary gradient elution system. chromatographyonline.comnih.gov This system typically consists of an aqueous phase (Mobile Phase A) and an organic phase (Mobile Phase B). Mobile Phase A is often water containing a small percentage of an acid, such as 0.1% acetic acid or formic acid, to ensure the analytes are in a consistent protonation state and to improve peak shape and ionization efficiency in the mass spectrometer. chromatographyonline.comnih.gov Mobile Phase B is usually an organic solvent like acetonitrile or methanol, also with an acid additive. chromatographyonline.comnih.gov

A representative gradient might start with a high percentage of the aqueous phase (e.g., 95% A) for a few minutes to allow for the elution of very polar, unretained compounds. nih.gov The gradient then linearly increases the proportion of the organic phase (e.g., to 100% B) over several minutes to elute the analytes of interest, including MMP and MMP-d4. nih.gov The column is then typically washed with a high concentration of the organic phase before re-equilibrating to the initial conditions for the next injection. nih.gov The flow rate is generally maintained between 0.2 and 0.4 mL/min, with a total chromatographic run time often under 15 minutes. oup.comchromatographyonline.comacs.org The column oven temperature is controlled, commonly around 40°C, to ensure reproducible retention times and improve peak symmetry. oup.comchromatographyonline.com

Mass Spectrometric Detection and Quantification

Following chromatographic separation, detection and quantification are most effectively achieved using tandem mass spectrometry (MS/MS), which offers high sensitivity and selectivity. chromatographyonline.comchromatographyonline.com

Electrospray ionization (ESI) is the most common ionization technique for analyzing phthalate monoesters as it is well-suited for polar and thermally labile compounds. chromatographyonline.comnih.gov The analysis is typically performed in the negative ion mode, as the carboxylic acid group on the phthalate monoester readily deprotonates to form a [M-H]⁻ ion. chromatographyonline.comnih.gov

Key ESI-MS/MS operating parameters are carefully optimized to maximize the signal for MMP and MMP-d4. These parameters include the electrospray voltage, source and desolvation temperatures, and gas flow rates. For instance, the electrospray voltage (capillary voltage) is often set between -2.8 and -3.5 kV. oup.comchromatographyonline.com The ion source temperature may be maintained around 100-150°C, while the desolvation temperature, which aids in solvent evaporation from the charged droplets, is typically higher, in the range of 250-400°C. oup.comchromatographyonline.comdphen1.com The cone voltage is another critical parameter that is optimized for each analyte, generally falling between 20 and 44 V. chromatographyonline.comresearchgate.net Nitrogen is commonly used as both the nebulizing and drying gas, with flow rates optimized for efficient droplet formation and desolvation. oup.comdphen1.com Argon is frequently used as the collision gas for fragmentation in the collision cell. oup.comdphen1.com

For highly selective and sensitive quantification, tandem mass spectrometers are operated in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.comnih.gov In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (the deprotonated molecule, [M-H]⁻) of a specific analyte. This precursor ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor a specific, characteristic fragment ion, known as the product ion. This precursor-to-product ion transition is unique to the analyte of interest, which significantly reduces chemical noise and enhances selectivity.

For Monomethyl Phthalate (MMP), the precursor ion ([M-H]⁻) has a mass-to-charge ratio (m/z) of 179. nih.govpreprints.org Upon collision-induced dissociation (CID), it produces several fragment ions. The most common and stable product ion selected for quantification is often m/z 107 or m/z 77. nih.govpreprints.org For the deuterated internal standard, this compound (MMP-d4), the precursor ion is m/z 183. A common product ion for MMP-d4 is m/z 79. nih.gov The use of a deuterated standard ensures that its chemical behavior is nearly identical to the native analyte, but it is distinguishable by mass, allowing for precise correction of any analyte loss during sample processing or ionization suppression/enhancement effects. acs.org

Below is a table summarizing typical MRM transitions for MMP and its deuterated standard. The collision energy is optimized for each transition to maximize the product ion signal.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Monomethyl Phthalate (MMP)179107Negative
Monomethyl Phthalate (MMP)17977Negative
This compound (MMP-d4)18379Negative
This compound (MMP-d4)183107Negative
This table is based on data from multiple sources. nih.govpreprints.org

Isotope dilution is a powerful quantification technique that relies on the addition of a known amount of an isotopically labeled internal standard (in this case, MMP-d4) to every sample, calibrator, and quality control sample before any sample preparation steps. nih.govoup.com This approach ensures that any loss of the target analyte during extraction, cleanup, or analysis is mirrored by a proportional loss of the internal standard.

Calibration curves are constructed by analyzing a series of calibration standards prepared with known concentrations of the native analyte (MMP) and a constant concentration of the internal standard (MMP-d4). nih.govacs.org The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area) against the ratio of the concentration of the analyte to the concentration of the internal standard (Analyte Concentration / IS Concentration). epa.gov Alternatively, the peak area ratio can be plotted against the concentration of the analyte. nih.gov

This method results in a linear relationship over a specific concentration range. nih.govfrontiersin.org The concentration of MMP in an unknown sample is then calculated by measuring its peak area ratio to MMP-d4 and interpolating this value from the calibration curve. nih.gov Calibration curves for MMP analysis typically cover a range from low nanogram-per-milliliter levels (e.g., 0.3 ng/mL) up to several hundred ng/mL (e.g., 200 ng/mL), demonstrating good linearity with correlation coefficients (r) often exceeding 0.99. nih.gov

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. frontiersin.org

For the analysis of Monomethyl Phthalate using LC-MS/MS with isotope dilution, these limits are typically in the low nanogram-per-milliliter (ng/mL) or microgram-per-liter (µg/L) range. nih.govnih.gov The exact values depend on the sample matrix (e.g., urine, serum, water), the efficiency of the sample preparation, and the sensitivity of the mass spectrometer.

Reported LOQs for MMP are often around 0.3 ng/mL in matrices like urine and can range from 0.01 to 0.5 µg/L in milk. nih.govnih.gov The LOD is correspondingly lower, often around 0.1 ng/mL. nih.gov In some wastewater analysis methods, method quantification limits have been reported between 0.5 and 32 ng/L. acs.org These low detection capabilities are essential for assessing human exposure to phthalates, as the concentrations of their metabolites in biological samples can be very low. nih.govepa.gov

ParameterTypical Value RangeMatrix Examples
Limit of Detection (LOD)0.03 - 0.1 ng/mLUrine, Serum
Limit of Quantification (LOQ)0.1 - 1.0 ng/mLUrine, Serum
Method Quantification Limit (MQL)0.5 - 32 ng/LWastewater
This table compiles data from several studies. nih.govacs.orgnih.govacs.orgfrontiersin.org

Calibration Curve Construction Using Isotope Dilution Principles

Method Validation and Quality Assurance Procedures

To ensure the reliability and accuracy of analytical data, a comprehensive method validation and ongoing quality assurance (QA) program is essential. Method validation establishes the performance characteristics of the analytical procedure, while QA ensures that the method remains in control during routine use. epa.gov

The validation process for a method analyzing MMP using MMP-d4 typically includes the assessment of the following parameters:

Linearity: As described in section 3.3.3, the linearity of the calibration curve is evaluated over the expected concentration range of the samples. nih.gov

Accuracy and Precision: Accuracy is determined by analyzing quality control (QC) samples or spiked matrix samples at different concentrations (low, medium, and high) and comparing the measured concentrations to the known values. chromatographyonline.comnih.gov Precision is assessed by repeatedly analyzing these QC samples on the same day (intra-day precision) and on different days (inter-day precision), with the results expressed as the relative standard deviation (RSD), which should typically be within 15%. chromatographyonline.comnih.gov

Recovery: The efficiency of the extraction process is evaluated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. The use of an isotope-labeled internal standard like MMP-d4 inherently corrects for recovery losses. nih.govoup.com

Matrix Effects: This evaluates the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix. It is assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat standard solution. Again, the co-eluting MMP-d4 helps to compensate for these effects. nih.gov

Stability: The stability of the analyte in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, room temperature) is tested to ensure that the measured concentration reflects the original concentration in the sample. nih.gov

Ongoing quality assurance involves the regular analysis of QC samples and blanks with each batch of unknown samples. epa.govwa.gov A laboratory reagent blank (a sample containing all reagents but no matrix) is analyzed to check for contamination from solvents, glassware, or the instrument itself. epa.govcpsc.gov The ubiquitous nature of phthalates makes blank contamination a significant concern that requires meticulous laboratory practices to minimize. europa.eu QC samples, typically prepared at low and high concentrations within the calibration range, are used to monitor the method's performance over time. cdc.gov The results for these QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid. epa.gov Participation in inter-laboratory comparison studies or proficiency testing programs is also a key component of a robust QA program. oup.com

Assessment of Recovery, Precision, and Accuracy

The primary role of this compound in analytical methods is to serve as an internal standard to correct for the analyte loss during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. oup.comdphen1.com The use of stable isotope-labeled internal standards, such as MMP-d4, is a well-established technique to enhance the precision and facilitate recovery corrections in the analysis of phthalate monoesters. oup.com

The recovery of an analytical method refers to the efficiency of the extraction process in isolating the analyte from the sample matrix. Due to its chemical and physical similarity to the target analyte, MMP-d4 is added to the sample at the beginning of the analytical process. nih.gov Any loss of the native MMP during sample extraction and cleanup will be mirrored by a proportional loss of MMP-d4. By measuring the final amount of MMP-d4 and comparing it to the initial amount spiked, analysts can calculate a recovery percentage and correct the final concentration of the native MMP accordingly. oup.comdphen1.com

For instance, in a study developing a method for detecting nine phthalate metabolites in human serum, a low recovery was observed for MMP, likely due to its hydrophilicity. oup.com However, the use of ¹³C₄-labeled isotopes, a similar isotopically labeled standard, corrected for these recovery variations. oup.com In another study, while the extraction process recoveries for MMP were relatively lower compared to other phthalate metabolites, the use of an isotope-labeled internal standard brought the recovery values close to 100%. dphen1.com

Precision, which measures the repeatability or reproducibility of the method, is also significantly improved with MMP-d4. Variations in sample handling, instrument response, and matrix effects can introduce variability in the results. Since MMP-d4 is affected by these variations in the same way as the native analyte, the ratio of the analyte's response to the internal standard's response remains constant, leading to a lower relative standard deviation (RSD) and thus higher precision. alfa-chemistry.combrjac.com.br Studies have demonstrated excellent repeatability and reproducibility, with relative standard deviations for intra-day and inter-day precision in the low single to double-digit percentages. brjac.com.br

Accuracy, or the closeness of a measured value to the true value, is a direct beneficiary of effective recovery correction and high precision. By compensating for both systematic (recovery) and random (precision) errors, MMP-d4 ensures that the final reported concentration is a true and accurate representation of the amount of MMP present in the original sample. nih.govd-nb.info Spiking recoveries for analytes in methods using isotope dilution have been reported to be in the range of 88.6% to 105.6%, with relative standard deviations between 0.3% and 7.5%. rsc.org

Table 1: Performance of Analytical Methods Utilizing Isotopically Labeled Phthalate Standards

Parameter Matrix Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Source
Phthalate Monoesters Human Serum Corrected for variations using isotope dilution - - oup.com
Phthalate Monoesters Synthetic Urine 97-111 1-14 2-13 brjac.com.br
16 Phthalate Esters Sesame Oil 88.6-105.6 - 0.3-7.5 rsc.org
16 Phthalate Esters Chinese Spirits 94.3-105.3 - <6.5 nih.gov
Phthalate Monoesters Wastewater 76-124 - 1.2-15 acs.org

Evaluation of Matrix Effects and Ion Suppression

In mass spectrometry-based analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy of quantification. chromatographyonline.com Matrix effects occur when co-eluting endogenous components of the sample matrix either enhance or suppress the ionization of the target analyte, leading to an overestimation or underestimation of its concentration. dphen1.comchromatographyonline.com Ion suppression is the more common phenomenon and a major concern in complex biological and environmental samples. chromatographyonline.comresearchgate.net

This compound is instrumental in evaluating and compensating for these matrix effects. dphen1.com Because MMP-d4 has the same retention time and ionization efficiency as the native MMP, it is subject to the same degree of ion suppression or enhancement. dphen1.comnih.gov By comparing the peak area of MMP-d4 in a neat solvent to its peak area in the sample matrix extract, analysts can quantify the extent of the matrix effect. dphen1.com

A value of 100% indicates no matrix effect, while values below 100% signify ion suppression and values above 100% indicate ion enhancement. dphen1.com For example, one study observed ion suppression for MMP in urine samples, with the analyte response being 75.2–77.2% of what it would be in a clean solvent. dphen1.com

Crucially, because the ratio of the native analyte to the isotopically labeled internal standard is used for quantification, the impact of matrix effects is effectively nullified. dphen1.com Any suppression or enhancement of the analyte signal is mirrored by a similar change in the internal standard signal, keeping the ratio constant and the quantification accurate. dphen1.com This use of isotope dilution is a robust strategy to correct for matrix effects and improve the accuracy of exposure assessments. alfa-chemistry.com

Strategies for Minimizing Background Contamination

Phthalates are ubiquitous environmental contaminants, found in a wide array of consumer and laboratory products. isotope.comepa.gov This pervasiveness presents a significant challenge in trace-level analysis, as background contamination from solvents, labware, and the general laboratory environment can lead to artificially inflated results. oup.comresearchgate.net Studying phthalate metabolites, such as MMP, rather than the parent diesters, helps to mitigate some of this contamination risk. oup.comisotope.com

The use of this compound is a key component of a comprehensive strategy to minimize and account for background contamination. While MMP-d4 itself does not reduce the source of contamination, its use in isotope dilution analysis allows for the accurate quantification of the target analyte even in the presence of background levels of the non-labeled MMP. rsc.org

Several laboratory practices are essential to minimize phthalate contamination:

Use of high-purity solvents: Solvents should be tested for phthalate contamination before use. oup.com

Careful selection and cleaning of labware: Glassware is generally preferred over plastic. All labware should be rigorously cleaned, often with solvent rinses. diva-portal.org

Procedural blanks: Analyzing a blank sample (containing no analyte) that has been subjected to the entire sample preparation procedure is crucial. This helps to identify and quantify any contamination introduced during the analytical process. isotope.com

Use of online SPE systems: Automated online solid-phase extraction (SPE) can reduce sample handling and potential contamination from manual steps. researchgate.net

Incorporation of a delay or trap column: In liquid chromatography systems, a trap column can be used to capture contaminants from the mobile phase before they reach the analytical column. dphen1.com

By combining these stringent laboratory practices with the use of this compound as an internal standard, analysts can confidently and accurately quantify MMP levels, ensuring that the results reflect the true concentration in the sample rather than an artifact of background contamination.

Applications of Monomethyl Phthalate D4 in Environmental and Exposure Assessment

Biomonitoring Studies of Phthalate (B1215562) Exposure

Biomonitoring, the measurement of chemicals or their metabolites in biological specimens, provides a direct measure of human exposure. MMP-d4 is instrumental in these studies for the accurate quantification of phthalate metabolites.

Monomethyl Phthalate-d4 is frequently employed as an internal standard in methods developed to quantify a wide range of phthalate metabolites in various human biological samples. The use of isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a common and highly selective method for this purpose. cdc.govcdc.gov

Urine: Urine is the most common matrix for assessing phthalate exposure due to its non-invasive collection and the presence of numerous phthalate metabolites. nih.gov Studies have successfully used MMP-d4 to quantify a suite of phthalate metabolites in human urine. For instance, a method was developed for the quantitative detection of 22 phthalate metabolites, including monomethyl phthalate (MMP), where MMP-d4 was used as an internal standard to ensure accuracy and precision. nih.govresearchgate.net The limits of detection for these metabolites are typically in the low nanogram per milliliter (ng/mL) range. nih.govsci-hub.se In one study, the limit of quantification for MMP was 0.46 ng/mL. sci-hub.se Another study reported a limit of quantification for MMP between 0.1 and 0.5 ng/mL. acs.org

Amniotic Fluid: To assess fetal exposure to phthalates, researchers analyze amniotic fluid. MMP-d4 has been used as an internal standard in studies quantifying phthalate metabolites in this matrix. nih.govscirp.org One study detected various phthalate metabolites in amniotic fluid, indicating that the fetus is exposed to these compounds. scirp.org Research has shown that only the free, unconjugated forms of phthalate metabolites may cross the placenta. scirp.orgscirp.org In a study of 70 pregnant women, detectable concentrations of phthalate metabolites were found in amniotic fluid. scirp.org Another study on amniotic fluid samples found that the primary metabolite of DEHP, mEHP, was the most frequently detected compound. nih.gov

Breast Milk: Breast milk is a significant pathway for infant exposure to environmental chemicals. Analytical methods using MMP-d4 as an internal standard have been developed to quantify phthalate metabolites in human breast milk. nih.govnih.govresearchgate.net One study analyzing 36 human milk samples detected several phthalate monoesters, with median concentrations for MMP at 0.11 µg/L. nih.gov Another study in Southern Taiwan observed that the concentration of the DEHP metabolite, MEHP, in breast milk was highest in the first month postpartum and then declined. mdpi.com

Interactive Data Table: Quantification of Phthalate Metabolites using MMP-d4 Internal Standard

Biological MatrixPhthalate MetaboliteLimit of Quantification (LOQ)Research Finding
UrineMonomethyl Phthalate (MMP)0.46 ng/mL sci-hub.seUsed as a biomarker for phthalate exposure. medchemexpress.comsci-hub.se
UrineVarious Phthalate MetabolitesLow ng/mL range nih.govMethod developed for 22 metabolites. nih.gov
Amniotic FluidVarious Phthalate MetabolitesNot specifiedFetal exposure to phthalates confirmed. scirp.orgnih.gov
Breast MilkMonomethyl Phthalate (MMP)0.01-0.5 µg/L nih.govMedian concentration of 0.11 µg/L found in one study. nih.gov
Breast MilkMono-n-butyl phthalate (mBP)0.6-3.9 µg/L nih.govDetected in consumer milk and infant formula. nih.gov
Breast MilkMono-(2-ethylhexyl) phthalate (mEHP)5.6-9.9 µg/L nih.govDetected in consumer milk and infant formula. nih.gov

Long-term biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have utilized methods incorporating isotopically labeled standards like MMP-d4 to track trends in phthalate exposure over time. nih.govgwu.edu These studies have revealed changes in exposure patterns, likely reflecting shifts in the use of different phthalates in consumer products. For example, a study analyzing NHANES data from 2001 to 2010 found decreasing trends for metabolites of some phthalates like DEHP and DnBP, but increasing trends for metabolites of replacement phthalates. nih.govgwu.edu

Spatial analyses of phthalate exposure have also been conducted. A study in China revealed geographic differences in the levels of phthalate metabolites, potentially due to variations in industrial use and lifestyle factors. researchgate.net Similarly, studies on wildlife, such as dolphins in Sarasota Bay, Florida, have investigated temporal and spatial trends in phthalate metabolite detection to understand exposure risks in marine environments. mdpi.com

Assessing phthalate exposure at the population level requires robust and high-throughput analytical methods. The use of MMP-d4 in automated online solid-phase extraction coupled with HPLC-MS/MS allows for the rapid and reliable analysis of large numbers of samples, which is essential for large-scale biomonitoring studies. cdc.govnih.govresearchgate.net These methodologies provide the data necessary for establishing reference ranges for phthalate exposure in the general population and for identifying highly exposed subgroups. europa.eu Furthermore, data from these studies can be used in risk assessments to determine whether exposure levels are of concern for public health. europa.eu

Temporal and Spatial Trends in Environmental Exposure to Phthalates

Environmental Fate and Distribution Analysis

MMP-d4 is also a valuable tool for monitoring the presence and distribution of phthalates in various environmental compartments.

Surface Water: The presence of phthalates and their metabolites in surface waters is an indicator of environmental contamination. Analytical methods employing isotope dilution with standards like MMP-d4 are used to detect these compounds at low concentrations in water samples. nih.gov

Sediments: Sediments can act as a sink for persistent organic pollutants, including phthalates. The analysis of sediment cores can provide historical records of phthalate contamination. Studies on the biodegradation and sorption of phthalate esters in natural sediments have utilized deuterated standards, including d4-MMP, to investigate the fate of these compounds. sfu.casfu.ca For example, a study on the biodegradation of various phthalate esters in river sediments used d4-MMP in their analytical methodology. sfu.ca

Interactive Data Table: Environmental Applications of MMP-d4

Environmental MatrixApplicationKey Finding
WastewaterPopulation exposure estimationCan provide useful data for monitoring trends in exposure to certain phthalates. acs.orgnih.gov
Surface WaterContamination monitoringDetects presence of phthalates and their metabolites. nih.gov
SedimentsFate and transport studiesHelps understand biodegradation and sorption processes. sfu.casfu.ca
SoilContamination assessmentPhthalates have been detected in agricultural soils and house dust. nih.govresearchgate.netresearchgate.net
DustIndoor exposure assessmentHouse dust is a significant source of phthalate exposure. nih.govresearchgate.net

Soil: Phthalates can contaminate soil through various pathways, including the use of plastic mulching in agriculture and the deposition of atmospheric particles. researchgate.netnih.gov Analytical methods for determining phthalate levels in soil can employ MMP-d4 to ensure accurate results.

Dust: Indoor dust is recognized as a significant reservoir of phthalates and a major source of human exposure, particularly for children. nih.govresearchgate.net The analysis of phthalate metabolites in house dust, using internal standards like MMP-d4, is crucial for understanding non-dietary exposure routes.

Analysis in Food Matrices

The determination of phthalate levels in foodstuffs is critical for assessing human dietary exposure. This compound serves as an ideal internal standard in analytical methods developed for this purpose, primarily due to its chemical similarity to the target analyte, Monomethyl Phthalate (MMP), and its distinct mass. researchgate.netsemanticscholar.org The use of isotope-labeled internal standards like MMP-d4 is a superior analytical practice, especially for mass spectrometric detection, as it can correct for variations in both extraction efficiency and instrumental response. researchgate.net

The technique, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of MMP-d4 to a food sample before it undergoes extraction and cleanup procedures. Because MMP-d4 behaves almost identically to the native (non-labeled) MMP during these steps, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. When the sample is analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of the native analyte to the labeled standard is measured. semanticscholar.orgacs.org This ratio allows for highly accurate quantification of the MMP present in the original food sample, compensating for matrix effects and procedural losses that can compromise external calibration methods. researchgate.neteuropa.eu

Research studies have employed MMP-d4 in the analysis of a wide range of food products. For instance, a method established for detecting various phthalate monoesters in rat urine, as a proxy for internal exposure levels, utilized d4-labeled standards including MMP-d4 for quantification with an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer. semanticscholar.orgresearchgate.net Similarly, official methods for testing phthalate plasticizers in foods list deuterated standards, such as DMP-d4 (a close structural analog to MMP-d4), for the accurate determination of multiple phthalates.

Table 1: Analytical Methods Utilizing this compound (or its analogs) as an Internal Standard for Food and Biological Matrix Analysis

Analytical PlatformAnalyte(s)Internal Standard(s)MatrixResearch FocusReference(s)
UPLC-MS/MSMMP, MEP, MBP, MBzP, MEHP, MOPd4-MMP, d4-MEP, d4-MBP, d4-MBzP, d4-MEHP, d4-MOPRat UrinePredicting internal exposure levels of PAEs semanticscholar.orgresearchgate.net
HPLC/UPLCDMP, DEP, DBP, BBP, DEHP, DNOP, etc.DMP-d4, DEP-d4, DBP-d4, BBP-d4, DEHP-d4, DNOP-d4FoodsGeneral determination of phthalates in foods
LC-MS/MSMMP, MEP, MiBP, MnBP, MEHP, etc.MMP-d4, MnBP-d4, MEHHP-d4WastewaterEstimating population exposure to phthalates acs.org

Source Apportionment and Contamination Pathways

This compound plays a crucial role in studies designed to trace the sources and pathways of phthalate contamination in the environment and human populations. Phthalates are ubiquitous environmental contaminants originating from a wide variety of consumer and industrial products, including food packaging, building materials, and personal care products. mdpi.comms-editions.cldiva-portal.org Determining the specific sources contributing to human exposure is a complex task.

A study conducted in the NW region of Spain utilized an LC-MS/MS method to determine eight phthalate metabolites in wastewater, using MMP-d4 as one of the deuterated internal standards. acs.org The precise quantification enabled by MMP-d4 allowed the researchers to estimate the daily excretion loads of phthalate monoesters and compare these estimations with levels found in human urine from other studies, thereby validating the WBE approach for phthalate exposure assessment. acs.org

Role of Monomethyl Phthalate D4 in Mechanistic and Metabolic Pathway Studies

In Vitro Biotransformation Studies

In vitro systems are crucial for isolating and studying specific metabolic reactions without the complexities of a whole organism. MMP-d4 plays a significant role in these controlled environments.

Investigation of Phthalate (B1215562) Metabolism in Cell-Free Systems

Cell-free systems, such as liver microsomes and S9 fractions, contain a high concentration of drug-metabolizing enzymes and are widely used to investigate the initial steps of xenobiotic metabolism. In the context of phthalate research, these systems are used to study the hydrolysis of parent phthalate diesters to their corresponding monoesters. nih.gov MMP-d4 is employed as an internal standard in these assays to ensure the precise measurement of the formed MMP. medchemexpress.com The deuterium (B1214612) labeling provides a distinct mass spectrometric signal, allowing for clear differentiation from the endogenously formed, non-labeled MMP, thus enhancing the accuracy of quantitative analysis. vulcanchem.com

Enzymatic Hydrolysis and Subsequent Oxidative Pathways

The biotransformation of phthalate diesters is initiated by enzymatic hydrolysis, a reaction catalyzed by various esterases, including pancreatic cholesterol esterases, to form phthalate monoesters. nih.gov For instance, dimethyl phthalate is hydrolyzed to monomethyl phthalate. nih.gov Following this initial hydrolysis, the resulting monoesters can undergo further oxidative metabolism. nih.gov While short-chain phthalates like DMP are primarily excreted after hydrolysis to their monoester, longer-chain phthalates are more extensively oxidized. nih.gov In studies investigating these enzymatic processes, MMP-d4 serves as a reliable internal standard. Its chemical behavior is nearly identical to the native MMP, ensuring that it co-elutes during chromatographic separation, but its different mass allows for separate and accurate quantification by mass spectrometry. vulcanchem.com This is critical for determining the kinetics and efficiency of these enzymatic reactions.

In Vivo Metabolic Tracing in Non-Human Organisms

Animal models are essential for understanding the complete metabolic journey of a compound within a living system, from absorption to excretion.

Application in Animal Models for Elucidating Metabolic Fate

Deuterium-labeled compounds like MMP-d4 are instrumental in in vivo metabolic tracing studies in animal models. vulcanchem.comnih.gov When a deuterated parent phthalate is administered, the labeled metabolites, including MMP-d4, can be tracked and quantified in various biological matrices such as urine, feces, and blood. researchgate.netresearchgate.net This allows researchers to construct a comprehensive picture of the metabolic fate of the parent compound. For example, studies using deuterated di-2-ethylhexylphthalate (D(4)-DEHP) in human volunteers have helped determine the fractional excretion of its primary and secondary metabolites. researchgate.net Similarly, MMP-d4 can be used to trace the metabolism of DMP in animal models, providing insights into its distribution, biotransformation, and accumulation in different tissues. nih.govnih.gov

Tracking of Phthalate Monoester Excretion and Elimination

Accurately measuring the excretion and elimination of phthalate metabolites is crucial for assessing exposure levels. researchgate.net MMP-d4 is used as an internal standard in biomonitoring studies to quantify MMP in urine, which is a primary route of elimination for phthalate metabolites. nih.govacs.org The use of an isotope-labeled internal standard like MMP-d4 corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate and reliable data on excretion profiles. vulcanchem.com Studies have shown that phthalate metabolites are rapidly excreted, with the majority being eliminated within the first 24 hours. researchgate.net The precise quantification enabled by MMP-d4 is vital for pharmacokinetic studies that determine the half-life and clearance rates of phthalates. nih.govresearchgate.net

Microbial Degradation and Biotransformation Pathways

Microorganisms play a significant role in the environmental degradation of pollutants, including phthalates. d-nb.info Several bacterial species have been identified that can utilize phthalate esters as a source of carbon and energy. hku.hkethz.ch The degradation process typically begins with the hydrolysis of the phthalate diester to its monoester and an alcohol. d-nb.info For example, the degradation of dimethyl phthalate proceeds through the formation of monomethyl phthalate. hku.hk In studies investigating these microbial degradation pathways, MMP-d4 can be used as a standard to identify and quantify the MMP intermediate, helping to elucidate the complete metabolic route. medchemexpress.commedchemexpress.com Understanding these microbial pathways is essential for developing bioremediation strategies to clean up phthalate-contaminated environments. nih.gov

Studies on Phthalate Biodegradation by Microorganisms

The primary application of Monomethyl Phthalate-d4 in biodegradation research is as a metabolite of its parent compound, Dimethyl Phthalate-d4 (DMP-d4). Scientists utilize DMP-d4 to investigate how microorganisms in various environments break down phthalates. sfu.ca Because deuterated compounds are chemically identical to their non-labeled counterparts but distinguishable by mass spectrometry, they act as perfect tracers. medchemexpress.com

In a key study investigating the biodegradation of phthalate esters in natural sediments, researchers spiked sediment samples with DMP-d4. sfu.ca The sediment contained its natural microbial communities. To confirm that the breakdown was due to microbial activity, sterilized control sediments were also studied, which showed no significant decline in the phthalate concentrations. sfu.ca The degradation process in the active sediments involves microbial esterases, enzymes that hydrolyze the ester bonds of the parent phthalate diester. sfu.ca This initial hydrolysis step is a common pathway for the microbial degradation of phthalate esters. d-nb.info

The use of the deuterated parent compound allows for precise tracking of its disappearance over time, providing clear evidence of microbial transformation. sfu.ca The analysis of d4-MMP, the resulting monoester metabolite, confirms the specific metabolic pathway being studied. sfu.ca

Identification of Intermediate Degradation Products

A crucial aspect of understanding metabolic pathways is the identification of intermediate products. In the biodegradation of Dimethyl Phthalate (DMP), Monomethyl Phthalate (MMP) is the primary intermediate metabolite. researchgate.net Studies using DMP-d4 confirm this pathway by detecting and quantifying d4-MMP.

In sediment studies, the concentration of the parent d4-DMP was observed to decrease over the incubation period, while the concentration of its metabolite, d4-MMP, correspondingly increased. sfu.ca This indicates that d4-DMP is transformed into d4-MMP through the hydrolytic action of microbial enzymes. sfu.caresearchgate.net The general biochemical pathway involves the de-esterification of one of the two ester groups on the phthalate molecule. researchgate.net

Research has shown that this initial hydrolysis is a common first step for various phthalate esters, leading to the formation of their respective monoester metabolites. sfu.cad-nb.info The accumulation of these monoesters can occur if the microorganisms present are unable to degrade them further, or if the rate of formation exceeds the rate of subsequent breakdown. researchgate.net The use of d4-labeled compounds allows for unambiguous identification of these intermediates in complex environmental samples. sfu.ca

Table 1: Transformation of Deuterated Dimethyl Phthalate

Parent Compound Intermediate Metabolite Transformation Process

Kinetics of Microbial Transformation

Tracking the concentrations of both the parent compound and its metabolites over time allows for the determination of microbial transformation kinetics. sfu.casfu.ca In studies using d4-DMP, researchers monitor its decline alongside the rise and fall of d4-MMP to understand the rates of these processes. sfu.ca

The kinetics of phthalate biodegradation often exhibit distinct phases: an initial lag phase, a degradation phase where the bulk of the chemical is broken down, and a stationary phase where degradation slows or stops. sfu.ca In the sediment studies, concentrations of d4-MMP were observed to increase rapidly at the beginning of the experiment as the parent compound was broken down. sfu.ca The concentration of d4-MMP then peaked when its rate of formation from d4-DMP was matched by its own rate of degradation. Subsequently, the d4-MMP concentration declined as it was further metabolized. sfu.ca

This kinetic profile demonstrates that the monoester metabolite is not a final, persistent product but is itself subject to further microbial degradation. sfu.ca Studies have suggested that mono-phthalate esters often have microbial degradation half-lives of approximately 24 hours, indicating a common and relatively rapid degradation pathway for these intermediates once they are formed. sfu.ca The ability to track isotopically labeled metabolites like d4-MMP provides precise data for modeling these kinetic processes and predicting the environmental fate of phthalate pollutants. sfu.caresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Dimethyl Phthalate DMP
Dimethyl Phthalate-d4 DMP-d4
Monomethyl Phthalate MMP

Future Research Directions and Methodological Advancements

Development of Ultra-Trace Analytical Methods for Emerging Phthalate (B1215562) Metabolites

The pursuit of lower detection limits is a constant driver in analytical chemistry. Future research is focused on developing methods capable of quantifying a growing list of emerging and secondary phthalate metabolites at ultra-trace levels (parts per trillion or ng/L) in complex matrices like seawater, sediment, and biological tissues. nih.gov The development of sensitive analytical methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurately measuring phthalate levels in serum and other biological samples. nih.gov

The challenge lies in the ubiquitous nature of phthalates, which can lead to background contamination during sample collection and analysis, impairing accurate quantification. researchgate.netnih.gov The use of isotopically labeled internal standards, such as Monomethyl Phthalate-d4, is indispensable in this context. These standards are added to samples at the beginning of the analytical process and behave almost identically to their non-labeled counterparts, allowing for precise correction of analyte losses during sample preparation and instrumental analysis. acs.orgresearchgate.net Methods using these standards have achieved detection limits in the low ng/mL range. rsc.org The ability to measure these metabolites expands the capacity for future biomonitoring and risk assessment of phthalate plasticizers. nih.gov

Table 1: Examples of Phthalate Metabolites and Achieved Detection Limits in Analytical Methods

MetaboliteParent PhthalateTypical MatrixReported Limit of Quantification (LOQ)
Monomethyl Phthalate (MMP)Dimethyl Phthalate (DMP)Urine, Wastewater0.079 - 4.4 ng/L researchgate.net
Monoethyl Phthalate (MEP)Diethyl Phthalate (DEP)Urine, Seawater1 - 600 ng/L (in seawater) nih.gov
Mono-n-butyl Phthalate (MnBP)Di-n-butyl Phthalate (DnBP)Urine, Seawater, Biota0.1 - 20 ng/g (in sediments) nih.gov
Mono-(2-ethylhexyl) Phthalate (MEHP)Di(2-ethylhexyl) Phthalate (DEHP)Urine, Plasma, BiotaFrequently Detected nih.gov
Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP)Di(2-ethylhexyl) Phthalate (DEHP)Urine, Wastewater0.5 - 32 ng/L (in wastewater) acs.orgnih.gov

Integration with Non-Targeted Screening Approaches

While targeted analysis quantifies known compounds, non-targeted screening (NTS) aims to identify unknown or unexpected chemicals in a sample. au.dk NTS, which often utilizes high-resolution mass spectrometry (HRMS), is a powerful tool for discovering novel contaminants and transformation products in environmental and biological samples. nih.govnist.govthermofisher.com

Future methodologies will increasingly integrate NTS for discovery with targeted analysis for confirmation and quantification. A novel NTS method has been developed to identify new phthalate metabolites in urine by scanning for precursor ions characteristic of the phthalate structure. rsc.org In such a workflow, NTS can flag a potential new metabolite. Subsequently, a targeted analytical method would be developed to confirm its structure and quantify its concentration. This is where a synthesized, isotopically labeled standard corresponding to the newly identified metabolite, similar to this compound, becomes essential for accurate validation and quantification. This integrated approach accelerates the identification of new exposure biomarkers. rsc.org

Advanced Automation and High-Throughput Analytical Platforms

To handle the large sample loads required for population-level biomonitoring and environmental surveillance, there is a significant push towards automation and high-throughput analysis. nih.gov Automated systems for sample preparation, such as solid-phase extraction (SPE), and analysis are becoming more common. nih.govoup.comgerstel.com

These automated platforms offer several advantages over manual procedures, including increased sample throughput, improved precision and reproducibility by minimizing human error, and reduced analyst exposure to hazardous solvents. nih.govoup.comgerstelus.com Isotope dilution mass spectrometry is the most precise method for analyzing trace concentrations and is readily incorporated into these automated workflows. researchgate.netfrontiersin.org The use of this compound and other labeled standards is a key component of these high-throughput platforms, ensuring that the speed of analysis does not compromise the accuracy and reliability of the data. nih.govoup.com

Table 2: Comparison of Manual vs. Automated Sample Preparation

ParameterManual MethodsAutomated Methods
Throughput LowHigh, allows for unattended extraction of samples nih.govoup.com
Reproducibility Variable, subject to human variationHigh, eliminates human variation associated with manual SPE nih.govoup.com
Precision (RSDs) Generally higherImproved, with RSDs of 1.9-5.5% reported for automated extraction gcms.cz
Solvent Consumption HigherCan be scaled down to reduce chemical consumption gerstelus.comgcms.cz

Elucidation of Complex Isotope Effects in Phthalate Biotransformation

Understanding how phthalates are transformed in the body and in the environment is crucial for exposure assessment. Compound-Specific Isotope Analysis (CSIA) is an advanced technique used to investigate the transformation mechanisms of organic contaminants. nih.govnih.gov CSIA measures subtle changes in the natural stable isotope ratios (e.g., ¹³C/¹²C) of a contaminant as it degrades, providing insights into the reaction pathways. nih.govacs.orgresearchgate.net

While CSIA focuses on natural isotopic variations, the use of isotopically labeled standards like this compound is critical for the underlying analytical measurements, which require highly precise instrumentation like isotope ratio mass spectrometry (IRMS). nih.gov Furthermore, controlled laboratory studies using deuterated compounds as tracers can directly track metabolic pathways. By introducing a compound like this compound into a biological system, researchers can follow its transformation and identify resulting metabolites, providing direct evidence of biotransformation processes that complements the mechanistic insights gained from CSIA. sfu.ca

Expanded Applications in Wastewater-Based Epidemiology for Community-Level Exposure Assessment

Wastewater-based epidemiology (WBE) has emerged as a powerful, non-invasive tool to assess the collective exposure of a population to various chemicals by measuring biomarkers in sewage. frontiersin.orgacs.orgwikipedia.org This approach has been successfully applied to estimate community-wide exposure to phthalates by measuring their metabolites in wastewater. acs.orgnih.govirb.hr

The accuracy of WBE relies on the precise quantification of human-specific biomarkers in complex wastewater matrices. irb.hrresearchgate.net To this end, analytical methods based on liquid chromatography-tandem mass spectrometry with isotope dilution are employed, using deuterated standards like this compound and others to ensure accurate results. acs.orgnih.gov Future research will focus on expanding WBE programs to more communities, including underrepresented and low-income countries, to get a global picture of chemical exposure. researchgate.net Challenges remain, such as understanding the stability of biomarkers in sewer systems, as some parent phthalates may degrade into the very metabolites being measured, potentially overestimating exposure. csic.esresearchgate.net Continued development and application of robust analytical methods using labeled standards are essential to refine and expand the utility of WBE as a public health surveillance tool. researchgate.net

Table 3: Key Phthalate Metabolites Used as Biomarkers in Wastewater-Based Epidemiology

BiomarkerParent CompoundSignificance in WBE
Monomethyl Phthalate (MMP)Dimethyl Phthalate (DMP)One of the most frequently detected metabolites in wastewater. csic.es
Monoethyl Phthalate (MEP)Diethyl Phthalate (DEP)A primary metabolite used to estimate DEP exposure. csic.es
Mono-n-butyl Phthalate (MnBP)Di-n-butyl Phthalate (DnBP)Commonly measured, but in-sewer formation from the parent compound is a consideration. acs.orgcsic.es
Mono-iso-butyl Phthalate (MiBP)Di-iso-butyl Phthalate (DiBP)Used to track exposure to DiBP. csic.es
Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP)Di(2-ethylhexyl) Phthalate (DEHP)A secondary, oxidative metabolite considered a more stable and specific biomarker for DEHP exposure. csic.es
Mono-(2-ethyl-5-oxohexyl) Phthalate (MEOHP)Di(2-ethylhexyl) Phthalate (DEHP)Another key oxidative metabolite of DEHP used in exposure assessment. csic.es

Q & A

Q. What are the primary synthetic routes for producing high-purity Monomethyl Phthalate-d4, and how is isotopic purity validated?

this compound is synthesized via acid-catalyzed esterification of phthalic acid-d4 with methanol under controlled anhydrous conditions. Isotopic purity (≥99 atom% deuterium) is verified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation at specific positions (e.g., aromatic ring or methyl group). Quantitative analysis of residual non-deuterated analogs is performed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit ≤0.1% .

Q. How should this compound be stored to prevent degradation, and what solvents are optimal for preparing working standards?

Store this compound at −20°C in amber glass vials to minimize photodegradation and hydrolysis. For analytical applications, prepare stock solutions in acetonitrile or methanol due to their low reactivity and compatibility with LC-MS systems. Avoid aqueous buffers during long-term storage, as ester hydrolysis can occur, leading to phthalic acid-d4 formation. Weekly preparation of working standards is recommended to ensure stability .

Q. What role does this compound play as an internal standard in exposure studies, and how is it integrated into sample preparation workflows?

this compound is used as a deuterated internal standard to quantify non-deuterated monomethyl phthalate (MMP) in biological matrices (e.g., urine, serum). It corrects for matrix effects and extraction efficiency losses during solid-phase extraction (SPE) or liquid-liquid extraction (LLE). A typical workflow involves spiking samples with this compound prior to extraction, followed by derivatization (e.g., BSTFA) for GC-MS analysis. Recovery rates ≥85% are achievable with optimized pH (2.5–3.5) and ion-pairing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across different analytical platforms (e.g., GC-MS vs. LC-MS/MS)?

Discrepancies often arise from ionization efficiency differences (e.g., electron ionization in GC-MS vs. electrospray ionization in LC-MS/MS) or derivatization inconsistencies. To mitigate this:

  • For GC-MS, use derivatization agents like MSTFA to enhance volatility and reduce column adsorption.
  • For LC-MS/MS, employ mobile-phase additives (e.g., 0.1% formic acid) to improve ionization. Cross-validate methods using certified reference materials (CRMs) and perform matrix-matched calibration curves. Contradictory recovery data may indicate incomplete deuterium exchange or isotopic interference, necessitating HRMS validation .

Q. What experimental strategies optimize the detection of low-abundance this compound in complex environmental matrices (e.g., wastewater, sludge)?

Use a dual cleanup approach: (1) SPE with C18 cartridges to remove hydrophobic interferents, followed by (2) molecularly imprinted polymers (MIPs) for selective phthalate enrichment. Enhance sensitivity via isotope dilution mass spectrometry (IDMS) with this compound as the internal standard. Limit of quantification (LOQ) can reach 0.05 ng/L in water samples using large-volume injection (10 µL) in GC-MS with negative chemical ionization (NCI) .

Q. How do isotopic effects influence the partitioning behavior of this compound compared to its non-deuterated analog in environmental fate studies?

Deuterium substitution reduces vapor pressure and increases hydrophobicity (log Kow by ~0.1–0.3 units), altering air-water partitioning coefficients. These effects are negligible in short-term lab studies but significant in long-term environmental modeling. Correct for isotopic fractionation using quantum mechanical calculations (e.g., density functional theory) to adjust partition coefficients in predictive models .

Q. What are the critical pitfalls in interpreting this compound data when studying transplacental exposure in epidemiological cohorts?

Key pitfalls include:

  • Carryover contamination from labware (e.g., PVC tubing), mitigated by using glass or polypropylene materials.
  • Matrix effects in maternal vs. fetal matrices (e.g., differential protein binding in cord blood), addressed by standard addition methods.
  • Temporal variability in urinary excretion rates, requiring multiple sampling time points and creatinine correction .

Methodological Tables

Q. Table 1. Optimal LC-MS/MS Parameters for this compound Quantification

ParameterValue
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase0.1% Formic acid in H2O (A) / Acetonitrile (B)
Gradient5% B (0–1 min), 95% B (3–5 min)
Ionization ModeESI (−)
MRM Transition195.1 → 77.0 (Quantifier)
Collision Energy20 eV
LOQ0.1 ng/mL

Q. Table 2. Comparative Stability of this compound in Solvents

SolventDegradation Rate (%/week at 4°C)Major Degradation Product
Acetonitrile<1%None
Methanol2%Phthalic acid-d4
Water15%Phthalic acid-d4

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